2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide, also known as GW501516, is a synthetic compound that has been extensively studied for its potential use in enhancing physical performance. It belongs to the class of compounds known as PPARδ agonists and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide works by activating the PPARδ receptor, which is found in many tissues throughout the body. This activation leads to an increase in the expression of genes involved in energy metabolism and mitochondrial function, which may explain its effects on physical performance. Additionally, this compound has been shown to increase the uptake and utilization of glucose in skeletal muscle, which may contribute to its anti-diabetic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. These include an increase in endurance and reduction in fatigue, an increase in the expression of genes involved in energy metabolism and mitochondrial function, an increase in the uptake and utilization of glucose in skeletal muscle, and a decrease in triglyceride levels in the liver.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide in lab experiments is its well-established mechanism of action and extensive research history. Additionally, it has been shown to have a wide range of effects on various tissues and systems in the body. However, one limitation is that its effects may be dose-dependent, and high doses may lead to adverse effects.
Future Directions
There are several potential future directions for research on 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide. One area of interest is its potential use in treating metabolic disorders such as obesity and diabetes. Additionally, there is interest in investigating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new PPARδ agonists with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide involves several steps, including the reaction of indole-3-carboxaldehyde with 4-methoxyaniline to form this compound. The compound is then purified using chromatography techniques to obtain a high level of purity.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential use in improving physical performance in athletes. It has been shown to increase endurance and reduce fatigue in animal models, and there is evidence to suggest that it may have similar effects in humans. Additionally, this compound has been investigated for its potential use in treating metabolic disorders such as obesity and diabetes.
Properties
IUPAC Name |
2-indol-1-yl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-8-6-14(7-9-15)18-17(20)12-19-11-10-13-4-2-3-5-16(13)19/h2-11H,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVURYQMGUPZIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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